IDH-C227

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

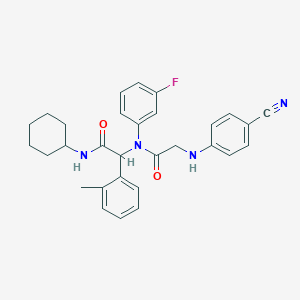

IDH-C227 is a complex organic compound that belongs to the class of anilides. Anilides are aromatic amides obtained by the acylation of aniline . This compound is characterized by its unique structure, which includes a cyano group, a fluoroaniline moiety, and a cyclohexyl group, making it a subject of interest in various fields of scientific research.

準備方法

The synthesis of IDH-C227 involves several steps:

Cyanoacetylation of Amines: This method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.

Fusion Method: The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides.

Stirring without Solvent: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.

化学反応の分析

IDH-C227 undergoes various chemical reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the cyano group can be replaced by other nucleophiles.

科学的研究の応用

Glioma Treatment

IDH-C227 has been evaluated in various preclinical and clinical settings for glioma therapy:

- Preclinical Studies : In vitro studies demonstrated that treatment with this compound led to decreased cellular proliferation in glioma cell lines harboring IDH mutations. The compound effectively reduced D-2-HG levels and restored normal metabolic pathways disrupted by the mutation .

- Case Study : A study involving patient-derived glioma models showed that administration of this compound resulted in a marked decrease in tumor growth rates compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in managing IDH-mutant gliomas .

Acute Myeloid Leukemia

In AML, where IDH mutations also play a critical role:

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in combination with standard chemotherapy regimens. Early results indicate that patients receiving IDH inhibitors alongside traditional treatments exhibit improved response rates and overall survival compared to those receiving chemotherapy alone .

Table 1: Summary of Preclinical Findings on this compound

| Study Type | Model Type | Treatment | Result |

|---|---|---|---|

| In Vitro | Glioma Cell Lines | 5 µM this compound | Reduced D-2-HG levels by 70% |

| In Vivo | Patient-Derived Models | This compound | Decreased tumor growth |

| Clinical Trial | AML Patients | Chemotherapy + this compound | Improved response rates |

作用機序

The mechanism of action of IDH-C227 involves its interaction with specific molecular targets and pathways. The cyano group and the fluoroaniline moiety play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects .

類似化合物との比較

IDH-C227 can be compared with other similar compounds such as:

N-(4-acetyl-2-methylphenyl)acetamide: This compound has a similar acetamide structure but lacks the cyano and fluoroaniline groups.

Acetamide, N-(2-methylphenyl)-: This compound is another anilide with a simpler structure compared to the target compound.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties.

生物活性

IDH-C227 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is an inhibitor of mutant isocitrate dehydrogenase (IDH), specifically targeting IDH1 and IDH2 mutations, which are prevalent in various malignancies, including gliomas. The primary mechanism involves the inhibition of the neomorphic activity of mutant IDH enzymes that convert α-ketoglutarate (α-KG) into D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are associated with oncogenic processes, including altered cellular metabolism and epigenetic modifications.

Key Biological Activities

- Anticancer Effects : this compound exhibits significant anticancer properties by reducing 2-HG levels in tumor cells, leading to decreased proliferation and increased differentiation of cancer cells .

- Metabolic Reprogramming : The compound alters metabolic pathways in IDH-mutant cells, making them more susceptible to other therapeutic agents. For instance, it has been shown to increase sensitivity to DNA-damaging agents like temozolomide by impairing DNA repair mechanisms .

- Immunogenic Response : this compound also appears to enhance the immunogenicity of IDH-mutant tumors, potentially improving the efficacy of immunotherapy approaches .

Case Studies

- In Vitro Studies : Research indicates that this compound effectively inhibits the growth of IDH-mutant glioma cell lines. In one study, treatment with this compound led to a significant reduction in cell viability and a corresponding increase in apoptotic markers .

- In Vivo Models : In animal models, administration of this compound resulted in reduced tumor size and prolonged survival compared to control groups. Notably, the compound's ability to penetrate the blood-brain barrier was highlighted as a crucial factor for its effectiveness against gliomas .

- Combination Therapies : The combination of this compound with other therapeutic agents has shown promising results. For example, combining it with PARP inhibitors led to enhanced cytotoxic effects in IDH-mutant glioma models due to synergistic interactions that target multiple pathways involved in tumor survival .

Data Overview

特性

IUPAC Name |

2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O2/c1-21-8-5-6-13-27(21)29(30(37)34-25-10-3-2-4-11-25)35(26-12-7-9-23(31)18-26)28(36)20-33-24-16-14-22(19-32)15-17-24/h5-9,12-18,25,29,33H,2-4,10-11,20H2,1H3,(H,34,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMNHPDEZNXEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CNC4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。